molecular formula C11H12F2N2O4 B6310931 Diethyl (5,6-difluoro-4-pyrimidinyl)malonate CAS No. 2088942-59-8

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate

Cat. No.: B6310931
CAS No.: 2088942-59-8
M. Wt: 274.22 g/mol
InChI Key: RRDXBHDYAZEZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is particularly significant in medicinal chemistry and drug discovery due to its structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5,6-difluoro-4-pyrimidinyl)malonate typically involves the reaction of diethyl malonate with 5,6-difluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Diethyl (5,6-difluoro-4-pyrimidinyl)malonate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to form various bioactive compounds.

    Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl (5,6-difluoro-4-pyrimidinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis or as a modulator of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (5,6-difluoro-4-pyrimidinyl)malonate include other pyrimidine derivatives, such as:

  • Diethyl (5-fluoro-4-pyrimidinyl)malonate
  • Diethyl (6-chloro-4-pyrimidinyl)malonate
  • Diethyl (5,6-dichloro-4-pyrimidinyl)malonate

Uniqueness

What sets this compound apart from these similar compounds is the presence of two fluorine atoms on the pyrimidine ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

diethyl 2-(5,6-difluoropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O4/c1-3-18-10(16)6(11(17)19-4-2)8-7(12)9(13)15-5-14-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDXBHDYAZEZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=NC=N1)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.